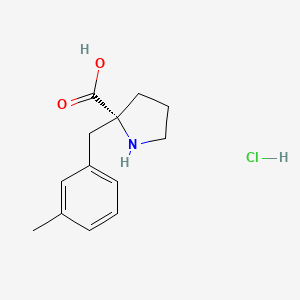
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
説明
“®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine, also known as tetrahydropyrrole, is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is C13H18ClNO2. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride”, can undergo various chemical reactions. For instance, they can be involved in 1,3-dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
“®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound with a molecular weight of 255.74 g/mol. More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Structural Studies
Synthesis of Optically Pure Pyrrolidines : Research on pyrrolidine derivatives, such as the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, highlights the importance of these compounds in the synthesis of pharmacologically active molecules. These methods involve nucleophilic addition and subsequent elimination processes, showcasing the versatility of pyrrolidine derivatives in organic synthesis J. L. Ruano, J. Alemán, M. B. Cid, 2006.
Crystal Structure Analysis : The crystal structure analysis of pyrrolidine derivatives, such as the (R)-α-methylbenzylamine salt of 1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid, provides valuable information on the stereochemistry and molecular configuration of these compounds. Such studies are crucial for understanding the molecular basis of their activity and for the design of new derivatives with desired properties H. Fukui et al., 1997.
Catalytic Applications
- Catalysis with Pyrrolidine Derivatives : Research on rhodium N-heterocyclic carbene catalysts demonstrates the catalytic applications of pyrrolidine derivatives in chemical reactions. These studies explore the regioselectivity and efficiency of catalysts in organic transformations, indicating the potential for pyrrolidine derivatives to serve as ligands or catalytic components in various chemical processes Andrea Di Giuseppe et al., 2012.
Antimicrobial and Pharmaceutical Research
- Antimicrobial Agent Development : The synthesis and evaluation of quinolone antibacterial agents, involving pyrrolidine intermediates, underscore the role of pyrrolidine derivatives in the development of new antimicrobial compounds. Such research provides insights into the design and synthesis of novel antibiotics to combat resistant bacterial strains M. Schroeder et al., 1992.
作用機序
While the specific mechanism of action for “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is not mentioned in the search results, pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4 . This receptor is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
将来の方向性
Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” and similar compounds may have potential applications in future pharmacological research and drug development.
特性
IUPAC Name |
(2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQAZNHHLXULF-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@]2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661594 | |
| Record name | 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217840-70-4 | |
| Record name | 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


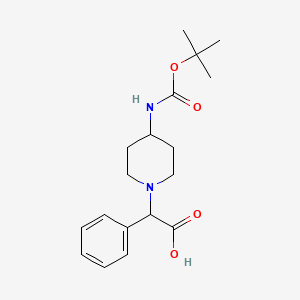
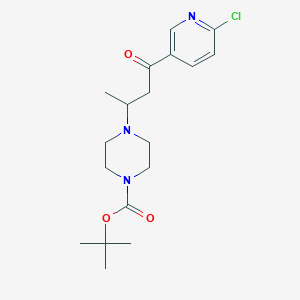
![4-(2,7-Dioxo-[1,3]diazepan-1-yl)benzenesulfonylchloride](/img/structure/B1500230.png)
![2-Chloro-2-[2-(3,5-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500232.png)
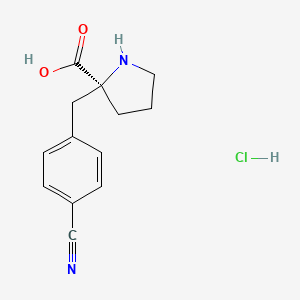
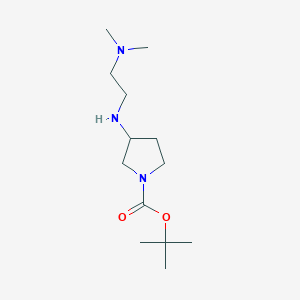
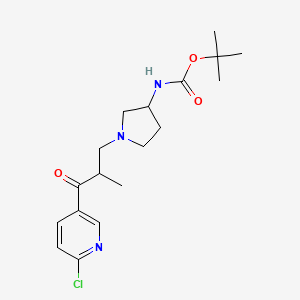
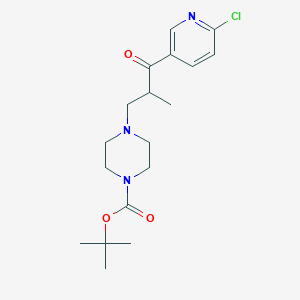
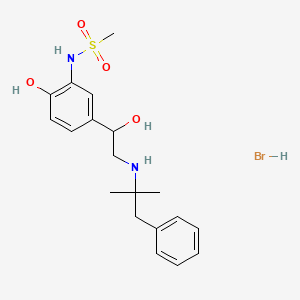
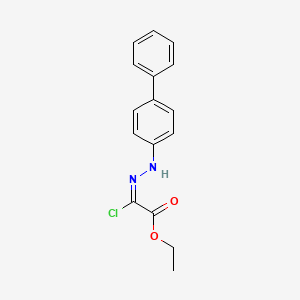
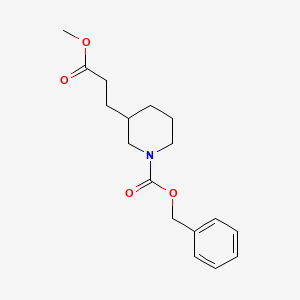

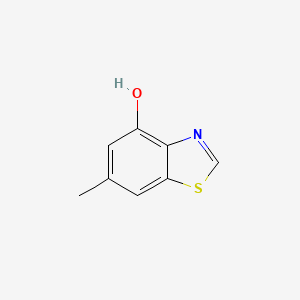
![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)
